molecular formula C10H7F3N2O B1591433 6-amino-4-trifluoromethylquinolin-2(1H)-one CAS No. 328955-57-3

6-amino-4-trifluoromethylquinolin-2(1H)-one

Cat. No. B1591433
M. Wt: 228.17 g/mol
InChI Key: LMXZMEMPGRLDIG-UHFFFAOYSA-N
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Description

6-Amino-4-trifluoromethylquinolin-2(1H)-one (AFQ-1) is a synthetic compound with a unique chemical structure. It is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. AFQ-1 has been widely studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Synthesis and Cytotoxicity

Some novel compounds derived from 6-amino-4-trifluoromethylquinolin-2(1H)-one have shown promise in the field of cancer research. For instance, a study conducted by Toan et al. (2020) synthesized novel 2-amino-6-arylpyrimidines from α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one. These compounds exhibited significant in vitro cytotoxic activity against human hepatocellular carcinoma and squamous cell carcinoma cancer lines, suggesting potential therapeutic applications in cancer treatment (Toan et al., 2020).

Antioxidant Properties

The synthesis of biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a category that includes derivatives of 6-amino-4-trifluoromethylquinolin-2(1H)-one, has been explored for their antioxidant properties. A study by Pandit et al. (2015) revealed that certain synthesized compounds exhibit potent free-radical scavenging ability, indicating their potential use as antioxidants (Pandit et al., 2015).

Antiviral Applications

Research into the antiviral properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one derivatives has been conducted, particularly in relation to the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, with some showing high anti-MERS-CoV inhibitory activities. This research suggests the potential of these compounds in developing antiviral therapies (Yoon et al., 2019).

Antimicrobial Activity

The antimicrobial properties of quinolin-2(1H)-one derivatives, including those related to 6-amino-4-trifluoromethylquinolin-2(1H)-one, have been investigated. Creaven et al. (2010) synthesized Schiff base ligands from N-substituted-3-formyl-4-hydroxyquinolin-2-(1H)-one derivatives and found them to be active against Candida albicans, highlighting their potential as antimicrobial agents (Creaven et al., 2010).

Photophysical Applications

The fluorescence properties of certain quinolin-4(1H)-one derivatives have been studied for their potential use as molecular fluorescent probes. Motyka et al. (2011) evaluated the fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1 H )-ones, indicating their potential application in the development of fluorescent probes for biological studies (Motyka et al., 2011).

properties

IUPAC Name

6-amino-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-2-1-5(14)3-6(7)8/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXZMEMPGRLDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582115
Record name 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-4-trifluoromethylquinolin-2(1H)-one

CAS RN

328955-57-3
Record name 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Grill, M Patt, A Odermatt - 2019 - chemrxiv.org
Anabolic androgenic steroids (AAS) are frequently used either clinically, by athletes, or for body shaping due to their muscle building and performance enhancing properties. AAS …
Number of citations: 1 chemrxiv.org
M Patt, A Odermatt - 2019 - … .s3.amazonaws.com
Anabolic androgenic steroids (AAS) are frequently used either clinically, by athletes, or for body shaping due to their muscle building and performance enhancing properties. AAS …

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